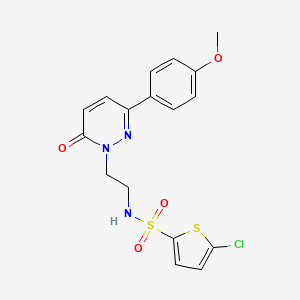

5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and a thiophene-2-sulfonamide moiety linked via an ethyl chain. This compound is structurally characterized by its heterocyclic framework, which is common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

5-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S2/c1-25-13-4-2-12(3-5-13)14-6-8-16(22)21(20-14)11-10-19-27(23,24)17-9-7-15(18)26-17/h2-9,19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRZUPNZHVBJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chloro-substituted thiophene ring, a pyridazinone moiety, and a sulfonamide group. The combination of these functional groups suggests diverse mechanisms of action, particularly in the modulation of cellular pathways relevant to cancer and other diseases.

- Molecular Formula : C₁₄H₁₄ClN₃O₃S

- Molecular Weight : Approximately 317.79 g/mol

- LogP : Indicates moderate lipophilicity, which is favorable for biological activity.

The compound primarily acts as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in epigenetic regulation. By inhibiting HDACs, it alters histone acetylation levels, leading to significant changes in gene expression. This modulation can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology.

Anticancer Activity

Research indicates that similar pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with structural similarities to 5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can inhibit cell proliferation and promote apoptosis in various cancer cell lines. Notably, the compound has been evaluated against several human cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics .

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide | SK-OV-3 (Ovarian) | < 10 | HDAC Inhibition |

| NCI-H460 (Lung) | < 15 | HDAC Inhibition | |

| DU-145 (Prostate) | < 12 | HDAC Inhibition |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to 5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide:

- In vitro Studies : A study demonstrated that the compound significantly inhibited the growth of SK-OV-3 cells with an IC50 value indicating potent cytotoxicity. The mechanism was linked to its ability to disrupt tubulin polymerization, which is critical for cancer cell division .

- In vivo Models : Animal models have shown that similar compounds can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes for cancer patients .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability, making it suitable for further development as an oral therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 1396815-11-4)

- Structural Differences: Core Heterocycle: Replaces the pyridazinone ring with a triazolone ring (1,2,4-triazole). Substituents: Features a cyclopropyl group instead of the 4-methoxyphenyl group.

- Implications: The triazolone core may enhance metabolic stability compared to pyridazinone due to reduced susceptibility to hydrolysis.

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Structural Differences: Substituents: Contains a benzyloxy group at the pyridazinone 3-position instead of 4-methoxyphenyl. Sulfonamide Linkage: Lacks the ethyl chain and thiophene moiety.

- Implications :

(S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide

- Structural Differences: Core Structure: Replaces pyridazinone with a thieno-pyrrole fused system. Substituents: Includes a methylsulfonyl group and ethoxy-methoxyphenyl moiety.

- Methylsulfonyl and ethoxy groups may improve solubility but introduce steric clashes in narrow active sites .

Sulfamethoxazole-derived Thiadiazin Analogues

- Structural Differences: Core Heterocycle: Uses a 1,3,4-thiadiazin ring instead of pyridazinone. Substituents: Contains isoxazole and phenylamino groups.

- Implications: The thiadiazin core may confer different electronic properties, affecting binding affinity to dihydropteroate synthase (a common sulfonamide target).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.